A Technical Guide to (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride: Physicochemical Properties, Synthesis, and Chemical Reactivity
A Technical Guide to (6-Morpholinopyridazin-3-yl)methanamine Hydrochloride: Physicochemical Properties, Synthesis, and Chemical Reactivity
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (6-Morpholinopyridazin-3-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document delineates its known physicochemical properties, proposes a detailed and scientifically grounded synthetic pathway, and discusses its expected chemical reactivity. By integrating the unique attributes of the pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms—and the morpholine moiety, this guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics. The synthesis and reactivity patterns are contextualized with established principles in heterocyclic chemistry, offering both theoretical insights and practical guidance for laboratory applications.
Introduction: The Pyridazine-Morpholine Scaffold in Modern Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, valued for its distinct physicochemical properties. Characterized by a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, the pyridazine core is often employed by medicinal chemists as a bioisosteric replacement for other aromatic systems to modulate properties such as solubility, metabolic stability, and target engagement. Its inherent polarity and reduced propensity for cytochrome P450 inhibition make it an attractive component in optimizing drug candidates.
Similarly, the morpholine ring is a frequently incorporated motif in pharmaceuticals. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a key hydrogen bond acceptor. The combination of a pyridazine core with a morpholine substituent, as seen in (6-Morpholinopyridazin-3-yl)methanamine, creates a molecule with significant potential for interacting with biological targets, making it a valuable building block for the synthesis of new chemical entities. This guide aims to provide a detailed technical profile of its hydrochloride salt to facilitate its use in research and development.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, key identifying information has been consolidated from chemical supplier databases. It is crucial to distinguish this compound from its pyridine analogue, [6-(Morpholin-4-yl)pyridin-3-yl]methanamine, as they possess different chemical structures and properties.
| Property | Value | Source |
| IUPAC Name | (6-Morpholinopyridazin-3-yl)methanamine hydrochloride | - |
| CAS Number | 1628557-00-5 | [Lead Sciences][1] |
| Molecular Formula | C₉H₁₅ClN₄O | [Lead Sciences][1] |
| Molecular Weight | 230.70 g/mol | [Lead Sciences][1] |
| Canonical SMILES | C1COCCN1C2=CC=C(C=N2)CN.Cl | Inferred |
| Physical Form | Solid (predicted) | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [Lead Sciences][1] |
Proposed Synthetic Pathway and Experimental Protocol
A validated, step-by-step synthesis for (6-Morpholinopyridazin-3-yl)methanamine hydrochloride is not available in peer-reviewed literature. However, based on established reactivity patterns of pyridazine systems, a robust and logical two-step synthetic route is proposed, commencing from the commercially available precursor, 6-chloropyridazine-3-carbonitrile.
The proposed pathway involves:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) to introduce the morpholine moiety.
-
Step 2: Reduction of the Nitrile to yield the final primary amine, followed by salt formation.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 6-Morpholinopyridazine-3-carbonitrile
Causality and Experimental Choices: The chlorine atom at the 6-position of the pyridazine ring is electron-deficient due to the ring nitrogens, making it susceptible to nucleophilic aromatic substitution. Morpholine, a secondary amine, serves as an excellent nucleophile. A non-nucleophilic base like potassium carbonate is included to neutralize the HCl generated in situ, driving the reaction to completion. A polar aprotic solvent such as DMSO is chosen for its ability to dissolve the reactants and facilitate SNAr reactions, often requiring elevated temperatures.
Experimental Protocol:
-
To a solution of 6-chloropyridazine-3-carbonitrile (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material), add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-morpholinopyridazine-3-carbonitrile. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Step 2: Synthesis of (6-Morpholinopyridazin-3-yl)methanamine and its Hydrochloride Salt
Causality and Experimental Choices: The conversion of an aromatic nitrile to a primary amine is a standard reduction. Several reagents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent effective for this purpose, though it requires strictly anhydrous conditions and careful quenching. A catalytic hydrogenation using Raney Nickel is a viable, often milder, alternative. The choice depends on available equipment and desired reaction scale. The final step involves protonation of the basic aminomethyl group with hydrochloric acid to form the stable, often crystalline, hydrochloride salt.
Experimental Protocol (using LiAlH₄):
-
Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Slowly add a solution of 6-morpholinopyridazine-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude free base of (6-morpholinopyridazin-3-yl)methanamine.
-
Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (6-Morpholinopyridazin-3-yl)methanamine hydrochloride.
Chemical Reactivity and Potential Applications
The reactivity of (6-Morpholinopyridazin-3-yl)methanamine is governed by its three key functional groups: the primary amine, the morpholine nitrogen, and the pyridazine ring.
-
Primary Amine: The aminomethyl group is the most reactive site for derivatization. It will undergo typical reactions of primary amines, including acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones to form secondary amines, and formation of sulfonamides with sulfonyl chlorides. This functional handle is the primary point for elaboration into more complex molecules in a drug discovery program.
-
Pyridazine Ring: The pyridazine ring itself is relatively stable but can participate in certain reactions. The ring nitrogens are weakly basic and can be quaternized. The ring can also undergo electrophilic substitution, although it is generally deactivated towards this type of reaction.
-
Morpholine Moiety: The tertiary amine of the morpholine ring is significantly less nucleophilic and basic than the primary aminomethyl group and is generally unreactive under conditions used to modify the primary amine.
Given its structure, this compound is an ideal starting point or intermediate for synthesizing libraries of compounds for screening. The primary amine allows for the introduction of diverse side chains, while the morpholinopyridazine core acts as a stable scaffold to orient these functionalities for interaction with biological targets such as kinases, proteases, or G-protein coupled receptors.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions should be observed based on its chemical structure.
-
Hazard Class: As a hydrochloride salt of an amine, it should be handled as a potential irritant. Compounds of this class can cause skin and serious eye irritation. It may also be harmful if swallowed and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) under an inert atmosphere to prevent degradation.
References
-
Sinha, S., Ahire, D., Wagh, S., Mullick, D., Sistla, R., Selvakumar, K., Caceres Cortes, J., Putlur, S. P., Mandlekar, S., & Johnson, B. M. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and Pyridine-Carbonitrile Derivatives: A Chemical Model to Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes. Chemical Research in Toxicology, 27(12), 2173–2184. [Link]
-
Zhang, W., Wang, Y., & Liu, C. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved January 27, 2026, from [Link]
-
Lead Sciences. (n.d.). (6-Morpholinopyridazin-3-yl)methanamine hydrochloride. Retrieved January 27, 2026, from [Link]
-
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]
